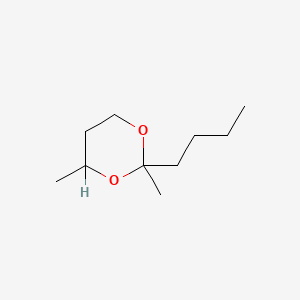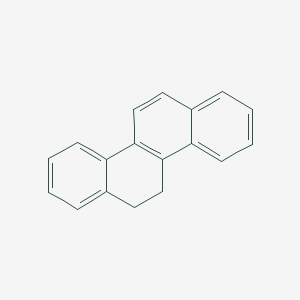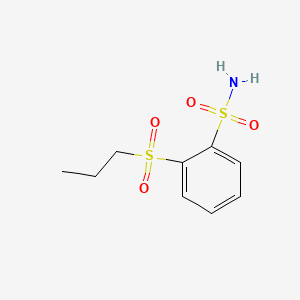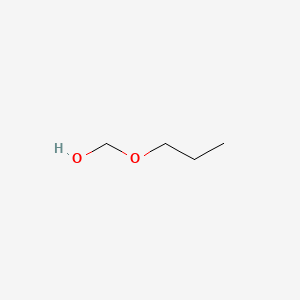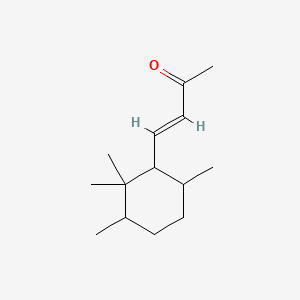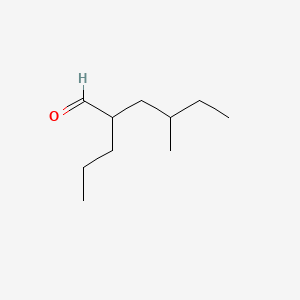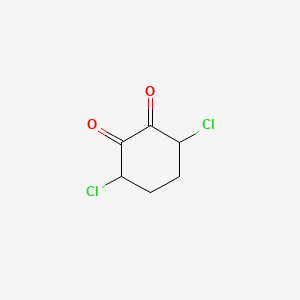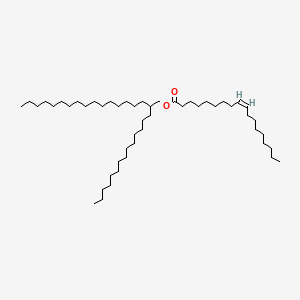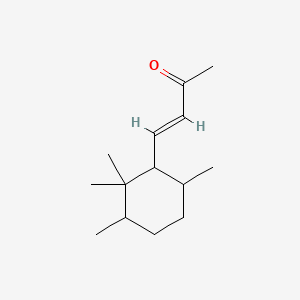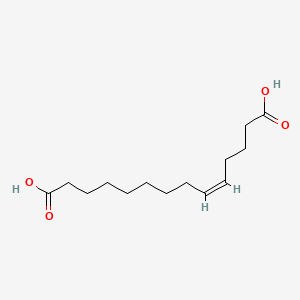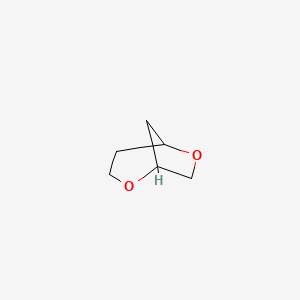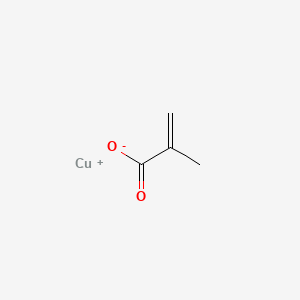
Copper(1+) methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+) methacrylate is an organometallic compound where copper is in the +1 oxidation state, coordinated with methacrylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(1+) methacrylate can be synthesized through the reaction of copper(I) chloride with sodium methacrylate in an aqueous medium. The reaction typically proceeds at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Copper(1+) methacrylate undergoes various chemical reactions, including:
Oxidation: Copper(1+) can be oxidized to copper(2+) in the presence of oxidizing agents.
Reduction: Copper(1+) can be reduced to metallic copper under reducing conditions.
Substitution: The methacrylate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen can be used as oxidizing agents.
Reduction: Reducing agents like hydrazine or sodium borohydride are commonly used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as imidazole derivatives.
Major Products:
Oxidation: Copper(2+) methacrylate.
Reduction: Metallic copper.
Substitution: Copper complexes with new ligands.
Scientific Research Applications
Copper(1+) methacrylate has diverse applications in scientific research:
Polymer Science: It is used as a catalyst in the polymerization of methacrylate monomers, leading to the formation of various polymer structures.
Biology and Medicine: Copper complexes, including this compound, have shown potential as antimicrobial and antitumor agents.
Materials Science: It is utilized in the synthesis of nanocomposites and hydrogels, which have applications in sensors, catalysis, and drug delivery systems.
Mechanism of Action
The mechanism by which copper(1+) methacrylate exerts its effects involves the interaction of the copper ion with biological molecules or polymer substrates. In biological systems, copper ions can generate reactive oxygen species, leading to oxidative stress in microbial cells, which contributes to their antimicrobial activity . In polymerization reactions, this compound acts as a catalyst, facilitating the formation of polymer chains through radical mechanisms .
Comparison with Similar Compounds
Copper(2+) methacrylate: Similar in structure but with copper in the +2 oxidation state.
Copper(1+) acetate: Another copper(I) compound with acetate ligands instead of methacrylate.
Copper(1+) chloride: A simpler copper(I) compound without organic ligands.
Uniqueness: Its ability to act as a catalyst in polymerization reactions and its antimicrobial properties make it particularly valuable in research and industrial applications .
Properties
CAS No. |
94275-75-9 |
|---|---|
Molecular Formula |
C4H5CuO2 |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
copper(1+);2-methylprop-2-enoate |
InChI |
InChI=1S/C4H6O2.Cu/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 |
InChI Key |
GZMLYGQURVFHLG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)[O-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


